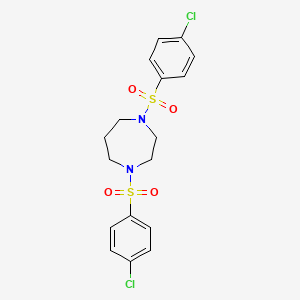
1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl) sulfone is a sulfur-containing organic building block . It is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Molecular Structure Analysis
The molecular formula of Bis(4-chlorophenyl) sulfone is (ClC6H4)2SO2 . The molecular weight is 287.16 . The SMILES string representation is Clc1ccc(cc1)S(=O)(=O)c2ccc(Cl)cc2 .Physical And Chemical Properties Analysis
Bis(4-chlorophenyl) sulfone has a boiling point of 250°C at 10mmHg and a melting point of 143-146°C . It is insoluble in water .Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalysts
Research highlights the use of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts demonstrate excellent reusability and efficiency in producing hexahydroquinolines from aryl aldehydes, 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate, yielding high product yields in short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).
Sulfonated Poly(arylene ether sulfone) Block Copolymers
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These copolymers exhibit higher proton conductivity and mechanical properties than their random counterparts, making them promising materials for fuel cells (Bae, Miyatake, & Watanabe, 2009).
Synthesis of Benzazolo[2,1-b]quinazolinones and Triazolo[2,1-b]quinazolinones
A nano-sized Brönsted acid catalyst has been utilized for the efficient synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives. This method offers mild reaction conditions, acceptable reaction times, high yields, and reusability of the catalyst, showcasing its applicability in synthesizing biologically active compounds (Goli-Jolodar & Shirini, 2017).
Proton Exchange Properties of Sulfonated Polytriazoles
A new series of semifluorinated sulfonated polytriazole copolymers has been synthesized, demonstrating good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. These copolymers exhibit promising proton conductivity values, making them suitable for use as proton exchange membranes in fuel cells (Saha, Mukherjee, Singh, & Banerjee, 2017).
Electronic Transport in Poly(azomethine sulfone)s
Research on poly(azomethine sulfone)s prepared from bis(4-chlorophenyl)sulfone has revealed their semiconducting properties, with studies demonstrating correlations between these properties and the polymers' chemical structures. These findings contribute to understanding the electronic transport mechanism in such materials, which could impact various applications including electronics (Rusu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIBSIZXQGYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B2390005.png)
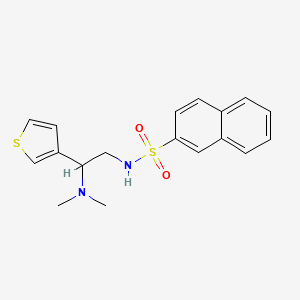
![3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2390007.png)
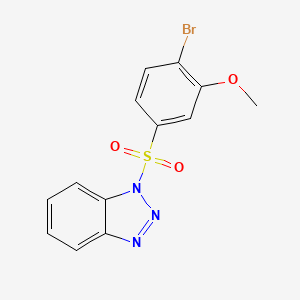
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)
![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile](/img/structure/B2390013.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)
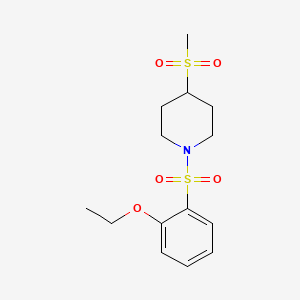
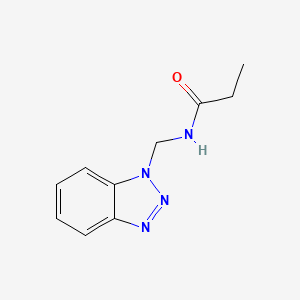
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
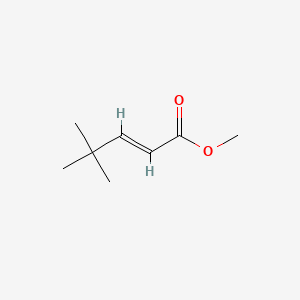
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)
![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)